Methyl quinoxaline-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDKBKKXKEGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719260 | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-71-6 | |
| Record name | Methyl 5-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl Quinoxaline 5 Carboxylate
Established Synthetic Routes to Methyl Quinoxaline-5-carboxylate and Related Quinoxaline (B1680401) Carboxylates
The most prominent and widely utilized method for synthesizing the quinoxaline scaffold is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. nih.govrsc.orgnih.govsapub.org This foundational approach has been adapted and refined over the years through the introduction of various catalysts and reaction conditions to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis. nih.govsapub.org While traditionally requiring harsh conditions like refluxing in ethanol (B145695) or acetic acid for extended periods, many modern protocols achieve high yields at room temperature. sapub.org
Condensation Reactions of 1,2-Diamines with α,β-Unsaturated Carbonyl Compounds
The classical and most direct route to the quinoxaline core involves the cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.orgresearchgate.net This reaction forms the basis for the synthesis of a vast library of quinoxaline derivatives. researchgate.net The process involves the reaction of the two adjacent carbonyl groups of the dicarbonyl compound with the two amino groups of the diamine, leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.net
The synthesis of this compound specifically originates from the reaction of Methyl 2,3-diaminobenzoate with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its equivalent. researchgate.netchemsrc.com A documented synthesis involves the reaction of methyl 2,3-diaminobenzoate with oxalic acid monohydrate, which upon heating to 140-150°C, yields methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate, a precursor that can be further processed. researchgate.net
Modern catalytic methods have significantly improved the efficiency and mildness of these reactions. Various protocols allow for the synthesis to proceed at room temperature in green solvents like a water-ethanol mixture, often with high to excellent yields and short reaction times. sapub.orgresearchgate.net
Table 1: Examples of Precursors and Reaction Conditions for Quinoxaline Synthesis
| 1,2-Diamine Precursor | 1,2-Dicarbonyl Precursor | Catalyst/Conditions | Product Type | Reference |
| o-Phenylenediamine (B120857) | Benzil | Phenol (20 mol%), EtOH/H₂O, Room Temp. | 2,3-Diphenylquinoxaline | sapub.org |
| Methyl 2,3-diaminobenzoate | Oxalic acid monohydrate | Heat (140-150°C) | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate | researchgate.net |
| o-Phenylenediamine | Benzil | Alumina-supported CuH₂PMo₁₁VO₄₀, Toluene, 25°C, 2h | Quinoxaline | nih.gov |
| Aromatic o-diamines | α-Diketones | Na₂PdP₂O₇ (nanostructured), Ethanol, Room Temp. | Quinoxaline derivatives | nih.gov |
| 1,2-Phenylenediamines | Phenacyl bromide | Pyridine (B92270), THF, Room Temp., 2h | Quinoxaline derivatives | acgpubs.org |
Catalysis is central to the modern synthesis of quinoxalines, enabling reactions under milder conditions, reducing waste, and often allowing for the catalyst to be recycled. nih.govresearchgate.net A wide array of catalysts, from simple organic molecules to complex transition metal systems and advanced nanomaterials, have been successfully employed. rsc.orgacgpubs.orgorientjchem.org
Pyridine has been effectively used as a catalyst for synthesizing quinoxalines from precursors like 1,2-phenylenediamines and phenacyl bromides. nih.govacgpubs.org In a typical procedure, the reaction is carried out in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. acgpubs.org The proposed mechanism suggests that the reaction initiates with a nucleophilic attack by pyridine on the active methylene (B1212753) carbon of the phenacyl bromide, forming a pyridine bromonium salt. acgpubs.org This is followed by sequential nucleophilic attacks from the two amine groups of the o-phenylenediamine, leading to cyclization, dehydration, and subsequent oxidation to yield the final quinoxaline product. acgpubs.org This method is valued for its simplicity and the excellent yields obtained for a variety of substrates. acgpubs.org
While most catalytic methods focus on the formation of the quinoxaline ring, transition metal catalysis can also be employed for the post-synthesis modification of functional groups on the quinoxaline core. A notable example is the transformation of the ester group in this compound into a ketone. nih.gov
A specialized method utilizes a Rhodium(I) complex for the chelation-assisted activation of the C-O bond within the ester. nih.gov In this reaction, this compound is reacted with a substituted phenyl boronic acid in the presence of the rhodium catalyst. The reaction proceeds via a C-O bond cleavage, followed by the formation of a new carbon-carbon bond, yielding a phenylquinoxalin-5-ylmethanone derivative. nih.gov This advanced methodology is particularly valuable for the late-stage functionalization of complex molecules and for creating diverse molecular scaffolds for medicinal chemistry. nih.gov This process represents a powerful strategy for converting relatively unreactive ester groups into versatile ketone moieties. nih.govmorressier.com
In the pursuit of environmentally friendly "green" chemistry, nanocatalysts have emerged as a superior alternative for organic transformations, including quinoxaline synthesis. researchgate.netnih.gov These materials offer significant advantages over traditional homogeneous catalysts, such as high stability, excellent activity due to large surface areas, and ease of recovery and reusability, which prevents metal residue contamination in the final product. rsc.orgresearchgate.net
Numerous types of nanocatalysts have been developed for the condensation of 1,2-diamines and 1,2-dicarbonyls, promoting efficient synthesis under mild conditions. rsc.orgrsc.org These often allow reactions to proceed at room temperature in green solvents like water or ethanol, or even under solvent-free conditions. rsc.orgnih.gov
Table 2: Examples of Nanocatalysts in Quinoxaline Synthesis
| Nanocatalyst | Reaction Conditions | Key Advantages | Reference(s) |
| Iron-based | |||
| Fe₃O₄@SiO₂/Schiff base/Co(II) | Aqueous media, Room Temp. | High efficiency in water, reusable. | rsc.org |
| nano-γ-Fe₂O₃–SO₃H | Solvent-free | Catalyst recoverable and reusable for five runs without deactivation. | rsc.org |
| nano-kaoline/BF₃/Fe₃O₄ | Grinding (solvent-free) | Eco-friendly, simple workup, high yields. | sharif.eduresearchgate.net |
| Palladium-based | |||
| Na₂PdP₂O₇ | Ethanol, Room Temp. | Highly efficient, recyclable, short reaction times. | nih.gov |
| Silica-based | |||
| Silica nanoparticles (SiO₂) | Solvent-free, Room Temp. | Excellent yield and short reaction time compared to other oxides. | rsc.org |
| Other Metal-based | |||
| Copper-based nanocatalysts | Various | Efficient and often reusable. | nih.gov |
| Titanium dioxide (nano-TiO₂) | Various | Recyclable and effective catalyst. | nih.govresearchgate.net |
Role of Catalysts in Condensation Methodologies
Cyclization Reactions for Quinoxaline Ring Formation
A fundamental and widely utilized method for constructing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.comnih.gov This reaction is versatile and can be performed under various conditions, including at room temperature or with heating, and sometimes employs acid catalysts to facilitate the cyclization. mdpi.comnih.gov The reaction of methyl 2,3-diaminobenzoate with glyoxal sodium bisulfite can produce this compound.
Innovative one-pot strategies have been developed to streamline the synthesis of quinoxaline derivatives. For instance, the oxidative cyclization of α-halo ketones with o-phenylenediamines provides a practical route to quinoxalines. nih.gov This method can be performed in water at elevated temperatures without the need for a catalyst. nih.gov Another approach involves a tandem oxidative azidation and cyclization of N-arylenamines, utilizing an oxidant like (diacetoxyiodo)benzene (B116549) to form two C-N bonds in one sequence. acs.orgacs.org
Metal-free domino protocols have also emerged as efficient methods for quinoxaline synthesis. nih.gov These can involve Michael addition initiated tandem reactions or a C-α-CH2-extrusion process. nih.gov Furthermore, catalyst-free methods, such as reacting o-phenylenediamine with phenacyl bromide in a green solvent like ethanol under reflux, have been reported. nih.gov
| Reaction Type | Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Condensation | o-Phenylenediamines and 1,2-dicarbonyls | Varying temperatures, optional acid catalyst | Classic, versatile | mdpi.comnih.gov |
| One-Pot Oxidative Cyclization | α-Halo ketones and o-phenylenediamines | Water, 80°C, catalyst-free | Efficient, practical | nih.gov |
| Tandem Oxidative Azidation/Cyclization | N-arylenamines and TMSN3 | (Diacetoxyiodo)benzene as oxidant | Mild, simple | acs.orgacs.org |
| Catalyst-Free Cyclization | o-Phenylenediamine and phenacyl bromide | Ethanol, reflux | Green solvent | nih.gov |
Oxidative Methods for Quinoxaline Carboxylate Synthesis
Oxidative processes play a crucial role in both the formation of the quinoxaline ring and the introduction of the carboxylate group.
The synthesis of quinoxaline-2-carboxylic acid derivatives can be achieved through the oxidation of halomethyl quinoxaline intermediates. For example, quinoxalin-2(1H)-one derivatives can be obtained from the reaction of o-phenylenediamine with 3-bromo-2-oxo-3-phenyl-propionic acid ethyl ester, followed by oxidation in DMSO. sapub.org
Selective oxidation is key to achieving specific quinoxaline derivatives. For instance, the oxidation of quinoxaline can yield different products depending on the oxidant used; a peracid can form quinoxaline-1,4-di-N-oxide, while alkaline potassium permanganate (B83412) results in pyrazine-2,3-dicarboxylic acid. researchgate.net An efficient method for preparing quinoxaline-2,3-diones involves the acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones at the C-3 position using air as a green oxidant. researchgate.net This approach avoids the need for external photocatalysts and strong oxidants. researchgate.net
Derivatization and Functional Group Transformations at the Quinoxaline-5-carboxylate Moiety
The quinoxaline-5-carboxylate structure allows for a variety of chemical modifications to synthesize new derivatives with potentially enhanced properties.
Esterification and Transesterification Reactions
The ester group at the 5-position of this compound is a key site for derivatization. Transesterification is a common method to modify this group. For example, treatment of a quinoxaline ester with aqueous ammonia (B1221849) in methanol (B129727) can lead to a methyl ester derivative via transesterification. nih.govacs.org Similarly, refluxing with diethanolamine (B148213) can result in a mono diethanolamine ester, also through transesterification. nih.govacs.org The synthesis of n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives has been accomplished using the Beirut reaction, which involves a form of transesterification. researchgate.net
Reduction of the Carbonyl Group
The carbonyl group of the ester in this compound can be reduced to an alcohol. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to primary alcohols. wikipedia.orglibretexts.org The process involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.org
| Reaction Type | Reactant/Reagent | Product Type | Key Aspect | Reference |
|---|---|---|---|---|
| Transesterification | Aqueous ammonia/methanol | Methyl ester derivative | Functional group interconversion | nih.govacs.org |
| Transesterification | Diethanolamine | Mono diethanolamine ester | Functional group interconversion | nih.govacs.org |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Conversion of ester to alcohol | wikipedia.orglibretexts.org |
Nucleophilic Substitution Reactions of the Carboxylate Group
The carboxylate moiety of this compound is a key functional group that can undergo nucleophilic substitution, typically following its conversion to a more reactive intermediate. The ester itself can be directly attacked by strong nucleophiles, but a common strategy involves hydrolysis to the corresponding carboxylic acid, which is then activated for reaction with a variety of nucleophiles.
Formation of Amides and Other Derivatives
The synthesis of quinoxaline-5-carboxamides is a prime example of nucleophilic substitution. A general and efficient method involves the direct coupling of a carboxylate salt with an amine. researchgate.net This process typically utilizes a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). researchgate.net These reactions are often complete within a few hours and produce good to excellent yields. researchgate.net
A practical synthetic route starts with the hydrolysis of the methyl ester, this compound, to its corresponding carboxylic acid derivative using a base like sodium hydroxide (B78521) in a mixture of methanol and water. researchgate.net This quinoxaline-5-carboxylic acid can then be coupled with various primary or secondary amines to yield a diverse range of quinoxaline-5-carboxamides. researchgate.net This amidation is often facilitated by activating agents like pivaloyl chloride in the presence of triethylamine (B128534) (TEA). researchgate.net
Research has demonstrated the synthesis of a series of novel quinoxaline-5-carboxamide derivatives from methyl 2,3-diaminobenzoate. researchgate.net The initial cyclization to form the quinoxaline ring system is followed by hydrolysis and subsequent amidation. researchgate.net
Table 1: Examples of Quinoxaline-5-Carboxamide Derivatives Synthesized
| Starting Material | Amine Reagent | Resulting Derivative | Reference |
| Quinoxaline-5-carboxylic acid | 4-Fluoroaniline | N-(4-fluorophenyl)quinoxaline-5-carboxamide | researchgate.net |
| Quinoxaline-5-carboxylic acid | 3-(Trifluoromethyl)aniline | N-(3-(trifluoromethyl)phenyl)quinoxaline-5-carboxamide | researchgate.net |
| Quinoxaline-5-carboxylic acid | Morpholine | (Quinoxalin-5-yl)(morpholino)methanone | researchgate.net |
| Quinoxaline-5-carboxylic acid | 2-Morpholinoethan-1-amine | N-(2-morpholinoethyl)quinoxaline-5-carboxamide | researchgate.net |
Beyond simple amides, other derivatives can be formed. For instance, hydrazinolysis of a quinoxaline ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acid hydrazide. sapub.orgacs.org This carbohydrazide (B1668358) is a versatile intermediate that can be further reacted to form more complex structures. nih.gov Another related reaction is transesterification, where treatment of a quinoxaline ester with an alcohol, such as diethanolamine, can lead to the formation of a new ester under reflux conditions. acs.org
Cyclization Reactions for Complex Heterocyclic Structures
The quinoxaline scaffold, functionalized with a carboxylate group or its derivatives, serves as an excellent platform for constructing more elaborate, fused heterocyclic systems. These cyclization reactions often involve the participation of the carboxyl group (or a derivative like an amide or hydrazide) and another functional group on the quinoxaline ring or an external reagent.
One notable example involves the cyclization of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. When these compounds are refluxed with acetic anhydride (B1165640), they undergo intramolecular condensation to afford pyrrolo[3,4-d]quinoxaline derivatives. researchgate.net This reaction effectively builds a new five-membered pyrrole (B145914) ring onto the quinoxaline core. researchgate.net
Similarly, quinoxaline carbohydrazides can be used to build other heterocyclic rings. Reaction of a carbohydrazide with acetylacetone (B45752) in ethanol can lead to the formation of an N-pyrazolo derivative. nih.gov In another approach, a quinoxaline derivative containing a terminal alkyne was used in a "click reaction" with an azide (B81097) to successfully synthesize a quinoxaline-triazole hybrid. acs.org
Condensation reactions are also employed to create fused systems. The condensation of a quinoxaline acid hydrazide with phthalic anhydride in glacial acetic acid results in the formation of a complex phthalimide-containing structure fused to the quinoxaline system. acs.org
Table 2: Examples of Cyclization Reactions
| Quinoxaline Precursor | Reagent(s) | Resulting Heterocyclic Structure | Reference |
| 2-Carboxamidoquinoxaline-3-carboxylic acid derivative | Acetic Anhydride | Pyrrolo[3,4-d]quinoxaline derivative | researchgate.net |
| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | Acetylacetone | N-Pyrazolo derivative | nih.gov |
| N1-propargyl quinoxaline derivative | Ethyl 4-azidobenzoate, Cu(OAc)2, Ascorbate | Quinoxaline-triazole hybrid | acs.org |
| Quinoxaline acid hydrazide derivative | Phthalic Anhydride | Phthalimide-fused quinoxaline derivative | acs.org |
Transformations of Carboxylic Acids and Their Derivatives on Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides are a special class of compounds known for their broad biological activity. The presence of the N-oxide groups significantly influences the reactivity of the heterocyclic ring, and transformations of carboxylic acid derivatives on this scaffold are of great interest for developing new therapeutic agents. researchgate.netnih.gov
The synthesis of these compounds often employs the Beirut reaction, which involves the condensation of a benzofuroxan-N-oxide with a β-dicarbonyl compound. researchgate.netnih.gov This method has been used to prepare various methyl and ethyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. researchgate.net
The carboxylate group and the N-oxides can direct further chemical modifications. For example, new 3-methylquinoxaline 1,4-dioxides bearing different substituents have been synthesized via nucleophilic aromatic substitution. nih.govmdpi.com In some instances, a substituent on the quinoxaline ring, such as a chlorine atom, can be selectively replaced by an amine, even in the presence of a carboxylate group elsewhere on the molecule. mdpi.com This allows for the late-stage functionalization of the quinoxaline 1,4-dioxide core.
Further transformations can be performed on the substituents of the quinoxaline 1,4-dioxide ring. In one study, a 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide was subjected to sulfochlorination using chlorosulfonic acid, followed by amidation with ammonia. nih.gov This successfully introduced a sulfamide (B24259) group onto the phenyl ring, demonstrating the chemical stability of the quinoxaline 1,4-dioxide core under harsh reaction conditions. nih.gov
Table 3: Selected Transformations Involving Quinoxaline 1,4-Dioxides
| Starting Material | Reagent(s) | Transformation | Product Type | Reference |
| Benzofuroxan-N-oxide and β-diketone | Chloroform | Beirut Reaction | Methyl/Ethyl quinoxaline-7-carboxylate 1,4-di-N-oxide | researchgate.net |
| 7-chloro-2-carboethoxy-3-methylquinoxaline 1,4-dioxide | Piperazine (B1678402), DMF | Nucleophilic Aromatic Substitution | 7-amino-substituted 2-carboethoxy-3-methylquinoxaline 1,4-dioxide | mdpi.com |
| 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | 1. Chlorosulfonic acid 2. Ammonia | Sulfochlorination and Amidation | 3-(aminosulfonyl)phenyl-quinoxaline-2-carbonitrile 1,4-dioxide | nih.gov |
These transformations highlight the utility of quinoxaline-5-carboxylic acid and its derivatives as building blocks in medicinal and materials chemistry, enabling the synthesis of a wide array of complex and functionally diverse molecules.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary means of elucidating the molecular structure of methyl quinoxaline-5-carboxylate, with each technique providing unique and complementary information.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The most prominent peaks are associated with the ester group and the aromatic quinoxaline (B1680401) core.
The presence of the carboxylate group gives rise to two particularly strong and distinct stretching vibrations. spectroscopyonline.com The C=O (carbonyl) stretch of the ester is one of the most easily identifiable absorptions in the spectrum, typically appearing as a sharp, intense peak. pressbooks.pub Another key vibration is the C-O stretch. The aromatic quinoxaline ring system is identified by C=C and C=N stretching vibrations within the heterocyclic structure, as well as C-H stretching and bending modes.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Quinoxaline) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Methyl) | 3000 - 2850 | Medium-Weak |
| C=O Stretch | Ester (Carbonyl) | ~1725 | Strong, Sharp |
| C=N Stretch | Quinoxaline Ring | 1650 - 1550 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| C-O Stretch | Ester | 1300 - 1100 | Strong |
This table presents expected values based on typical ranges for the specified functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined.
¹H NMR: The proton NMR spectrum reveals distinct signals for the aromatic protons on the quinoxaline ring and the protons of the methyl ester group. Due to the asymmetry of the molecule, the three protons on the benzene (B151609) part of the quinoxaline ring and the two protons on the pyrazine (B50134) ring are chemically non-equivalent, leading to complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically δ 7.5-9.0 ppm). The three protons of the methyl group (-OCH₃) are equivalent and are not coupled to any other protons, so they appear as a sharp singlet, typically in the δ 3.9-4.1 ppm range.
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each unique carbon atom in the molecule. The carbon of the ester carbonyl group (C=O) is highly deshielded and appears at a characteristic downfield shift. The carbons of the quinoxaline ring appear in the aromatic region, while the methyl carbon of the ester group appears at a much higher field. For the related compound 2-methylquinoxaline, ¹³C NMR signals have been identified, providing a reference for the quinoxaline core. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.5 - 9.0 | m (multiplet) | 5H |
| Methyl-H | 3.9 - 4.1 | s (singlet) | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| C=O (Ester) | 165 - 170 | ||
| Aromatic-C | 120 - 150 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous quinoxaline structures. The exact shifts and coupling constants would require experimental measurement.
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from lower to higher energy molecular orbitals. For aromatic systems like this compound, the key transitions are typically π → π* and n → π*. The quinoxaline ring system, being a heteroaromatic structure, possesses both π-electrons from the conjugated system and non-bonding (n) electrons on the nitrogen atoms. nist.gov
The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the fused aromatic rings. Weaker absorptions, corresponding to the n → π* transitions of the pyrazine ring, may also be observed, often at longer wavelengths. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical absorption maxima and oscillator strengths, which aids in the assignment of these electronic transitions. researchgate.net
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (C₁₀H₈N₂O₂), the molecular weight is 188.18 g/mol . calpaclab.commatrix-fine-chemicals.com
In an electron ionization (EI) mass spectrum, the parent molecule forms a molecular ion (M⁺), which would appear at a mass-to-charge ratio (m/z) of 188. This molecular ion can then undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgmiamioh.edu
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Fragment Lost | Formula of Fragment | Description |
|---|---|---|---|
| 188 | - | - | Molecular Ion (M⁺) |
| 157 | •OCH₃ | CH₃O | Loss of the methoxy (B1213986) radical |
| 130 | •COOCH₃ | C₂H₃O₂ | Loss of the carbomethoxy radical |
The fragmentation pattern provides a fingerprint that helps confirm the molecular structure.
Computational Chemistry and Theoretical Studies
Alongside experimental techniques, computational chemistry offers profound insights into the properties of this compound at an atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to quinoxaline and its derivatives to predict various properties with high accuracy. researchgate.net
For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional conformation (geometry optimization). researchgate.netmdpi.com This process minimizes the molecule's energy to find its preferred shape, providing precise bond lengths and angles. mdpi.comnih.gov
Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These theoretical calculations complement experimental findings from UV-Visible spectroscopy by helping to explain the observed electronic transitions. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
HOMO-LUMO Gap Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. biomedres.us
The introduction of an electron-withdrawing carboxylate group at the C5 position of the quinoxaline ring is expected to lower the energy of both the HOMO and LUMO. The quinoxaline nucleus itself is electron-deficient, and the addition of a methyl ester further enhances this property. rsc.org The HOMO-LUMO gap is a critical parameter in predicting the reactivity of this compound. A smaller energy gap would suggest a higher propensity to engage in chemical reactions, a characteristic that is vital for its potential applications in synthesis and medicinal chemistry.
Computational methods like DFT at the B3LYP/6-311++G(d,p) level of theory are standard for such predictions. researchgate.net The analysis of the orbital composition reveals the distribution of electron density. For quinoxaline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the pyrazine ring and its substituents. nih.gov This distribution is key to predicting sites of electrophilic and nucleophilic attack.
| Parameter | Significance | Typical Computational Method |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | Calculated from HOMO and LUMO energies. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2; relates to the escaping tendency of electrons. | Calculated from HOMO and LUMO energies. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | Calculated from HOMO and LUMO energies. |
| Global Softness (S) | 1 / (2η); inverse of hardness, indicates reactivity. | Calculated from chemical hardness. |
| Global Electrophilicity (ω) | μ2 / (2η); measures the propensity to accept electrons. | Calculated from chemical potential and hardness. |
This table presents key quantum chemical parameters derived from HOMO-LUMO analysis and their significance in predicting molecular reactivity. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govhanyang.ac.kr These models are invaluable in predictive research, allowing for the estimation of properties for novel compounds without the need for empirical measurement. nih.gov For quinoxaline derivatives, QSPR studies have been successfully applied to predict various properties, including anti-tubercular activity and corrosion inhibition. nih.govhanyang.ac.kr
The development of a QSPR model involves generating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be topological, electronic, or geometric. hanyang.ac.kr For this compound, relevant descriptors would include those related to its size, shape, and electronic distribution, such as molecular weight, logP, and dipole moment, as well as quantum chemical descriptors derived from HOMO-LUMO analysis. mdpi.com
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN) are used to build a mathematical model that links the descriptors to a specific property. hanyang.ac.krnih.gov For example, a QSPR model could be developed to predict the solubility or binding affinity of this compound to a biological target. The predictive power of the model is then validated using a separate set of compounds (a test set) that was not used in the model's development. nih.gov
A study on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives successfully used QSAR (a subset of QSPR focused on biological activity) to create predictive models for their anti-mycobacterial potency. nih.gov This demonstrates the utility of QSPR in guiding the synthesis of new quinoxaline derivatives with desired properties.
| Descriptor Type | Examples | Relevance to this compound |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular skeleton. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Quantifies the electronic distribution and reactivity. |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape, influencing interactions with other molecules. |
| Physicochemical | LogP, Molar Refractivity | Predicts solubility, permeability, and other bulk properties. |
This table outlines the types of molecular descriptors used in QSPR modeling and their relevance for characterizing this compound.
Analysis of Electron Densities and Nucleophilicity
The electron density distribution within a molecule provides profound insights into its chemical behavior, particularly its nucleophilic and electrophilic character. The analysis of electron density can be performed computationally, often visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the nitrogen atoms in the pyrazine ring are expected to be regions of high electron density, making them potential sites for protonation and interaction with electrophiles. ipp.pt Conversely, the carbonyl carbon of the ester group and the carbon atoms of the quinoxaline ring attached to the electronegative nitrogen atoms are likely to be electron-deficient and thus susceptible to nucleophilic attack. The regioselectivity of nucleophilic substitution reactions on quinoxaline derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents. mdpi.com
The analysis of the electron density distribution is not limited to qualitative MEP maps. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density and characterizing the nature of chemical bonds. nih.gov This analysis can reveal the degree of ionic or covalent character in the bonds within this compound and quantify the charge on each atom.
Theoretical Studies of Redox Processes
The redox properties of quinoxaline derivatives are of significant interest due to their involvement in biological electron transfer reactions and their potential use in electronic materials. researchgate.netbeilstein-journals.org The ability of the quinoxaline ring to accept electrons (be reduced) is a key feature. researchgate.net Theoretical studies can predict the reduction and oxidation potentials of a molecule, providing insight into its behavior in redox reactions.
Cyclic voltammetry is an experimental technique used to study redox processes, and computational methods can complement these studies by calculating the electron affinities (EA) and ionization potentials (IP) of the molecule. These values are related to the LUMO and HOMO energies, respectively, through Koopmans' theorem. The calculated redox potentials can help in understanding the mechanism of action for biologically active quinoxalines, as some are known to act as pro-drugs that are activated by reduction. mdpi.com
For this compound, the electron-withdrawing nature of the ester group is expected to make the quinoxaline ring more susceptible to reduction compared to unsubstituted quinoxaline. Theoretical calculations can quantify this effect and predict the half-wave potentials for the reduction process. These predictions are valuable for designing quinoxaline derivatives with specific redox properties for applications in areas such as sensor technology or as catalysts.
Biological Activities and Structure Activity Relationship Sar Studies
Broad Spectrum Biological Relevance of Quinoxaline (B1680401) Derivatives
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in medicinal chemistry due to the extensive array of biological activities its derivatives exhibit. researchgate.netmdpi.com These synthetic compounds have garnered significant attention for their therapeutic potential across various disease categories. researchgate.netresearchgate.net The versatility of the quinoxaline structure allows for modifications that produce a high degree of chemical diversity, enabling the development of new therapeutic agents with enhanced potency. pharmatutor.org
Quinoxaline derivatives are recognized for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.netsapub.orgnih.govresearchgate.net The inclusion of the quinoxaline moiety is a feature of several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against certain tumors. pharmatutor.org The broad biological relevance is further underscored by their application as kinase inhibitors, which is a key mechanism in their anticancer activity. researchgate.netekb.eg Research has consistently demonstrated that these derivatives can serve as a promising foundation for the discovery of novel chemotherapeutic agents. nih.govnih.gov
Antimicrobial and Antibacterial Activities
Quinoxaline derivatives are well-established as potent antimicrobial and antibacterial agents. nih.govnih.gov The simple and flexible structure of the quinoxaline core makes it a promising framework for developing new antibiotics, particularly in the face of growing antimicrobial resistance. nih.gov The nitrogen-containing heterocyclic structure is a key contributor to its diverse pharmacological activities. sapub.org
Derivatives, especially quinoxaline-1,4-di-N-oxides (QdNOs), demonstrate a broad spectrum of activity against numerous bacterial species, including both Gram-positive and Gram-negative bacteria. pharmatutor.orgnih.govfrontiersin.org These compounds have been investigated for their efficacy against various pathogens and are noted for their potential to overcome resistance mechanisms that affect other antibiotic classes. nih.govnih.gov
The antimycobacterial potential of quinoxaline derivatives is a significant area of research. mdpi.com Specifically, quinoxaline-1,4-di-N-oxide derivatives have shown excellent inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential in developing new anti-tuberculosis (TB) drugs. nih.govmdpi.com Studies have identified specific derivatives with potent activity against replicating and non-replicating M. tuberculosis. nih.govresearchgate.net For instance, certain quinoxaline-derived chalcones and conjugates have demonstrated significant inhibition of M. tuberculosis growth, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.com
Quinoxaline derivatives have also been tested against Escherichia coli. Quinoxaline 1,4-di-N-oxides (QdNOs) are known to be potent antibacterial agents against many Gram-negative bacteria, including E. coli. nih.govnih.gov The antibacterial activity of various synthesized quinoxaline derivatives has been confirmed through in vitro testing against E. coli strains, with some compounds showing moderate to good activity. nih.govresearchgate.net
| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Quinoxaline-derived chalcone (B49325) (Lead compound 20) | Mycobacterium tuberculosis | 3.13 - 12.5 | mdpi.com |
| Quinoxaline with azetidinone/thiazolidinone moieties | Mycobacterium tuberculosis | 0.67 - 0.97 | mdpi.com |
| Nitro-quinoxaline derivatives | Mycobacterium tuberculosis H37Rv | 0.6 - 9.5 | researchgate.net |
| Quinoxaline-alkynyl derivative (Compound 120) | Mycobacterium tuberculosis H37Rv | 1.80 (MIC90) | researchgate.net |
| Quinoxaline derivatives 4, 6, 7 | E. coli | Moderate to Good | researchgate.net |
| 2-Chloro-3-methylquinoxaline derivatives | E. coli | Tested, activity varies | nih.gov |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis H37Ra | 0.04 | nih.gov |
The primary mechanism of antimicrobial action for many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), involves the damage of bacterial DNA. nih.gov This process is initiated through bioreduction of the QdNOs under anaerobic or hypoxic conditions, which are common in bacterial environments. nih.govfrontiersin.org This reduction leads to the generation of free radicals. frontiersin.orgnih.gov
These highly reactive species, including reactive oxygen species (ROS) and hydroxyl radicals, cause oxidative damage to cellular components. nih.gov A key target is the bacterial DNA, where the free radicals can cause strand breaks and other lesions, thereby inhibiting DNA synthesis and replication. nih.govfrontiersin.org This interference with essential genetic processes ultimately leads to bacterial cell death. nih.gov Studies have confirmed that the synthesis of DNA is significantly inhibited by these compounds, while RNA and protein synthesis are less affected. frontiersin.org This mode of action is distinct from many currently used antibiotics, suggesting that quinoxaline derivatives could be effective against bacteria that have developed resistance to other drugs. nih.govnih.gov
Anticancer and Cytotoxic Effects
Quinoxaline and its derivatives have emerged as a significant class of chemotherapeutic agents with notable activity against various tumors. researchgate.netnih.gov Their scaffold is considered a promising platform for the discovery of new anticancer drugs. nih.govnih.gov The anticancer activity is a prominent biological feature of this class of compounds, with research demonstrating their effectiveness against a wide array of cancer cell lines, including those of the lung, colon, liver, and breast. researchgate.netnih.govresearchgate.netrsc.org
The cytotoxic effects of these derivatives have been extensively evaluated, with some compounds showing marked potency, occasionally exceeding that of established anticancer drugs like doxorubicin (B1662922) and cisplatin (B142131) in specific cell lines. nih.govtandfonline.com The ability of quinoxalines to act as kinase inhibitors is a major contributor to their antineoplastic properties. researchgate.netekb.eg
A key aspect of the anticancer activity of quinoxaline derivatives is their ability to inhibit the proliferation of cancer cells. nih.govtandfonline.com This has been demonstrated through numerous in vitro studies where these compounds effectively reduce the viability of various tumor cell lines. tandfonline.comtandfonline.com The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with several derivatives displaying activity in the low micromolar and even nanomolar range. mdpi.comtandfonline.com For example, specific quinoxaline derivatives have shown high anti-proliferative effects against prostate (PC-3) and liver (HepG2) cancer cells. tandfonline.com The substitution pattern on the quinoxaline ring plays a crucial role in determining the cytotoxic potency. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Source |
|---|---|---|---|
| Compound 24 (imidazole-substituted) | A375 (Melanoma) | 0.003 | mdpi.com |
| Compound IV (quinoxaline-based) | PC-3 (Prostate) | 2.11 | tandfonline.comnih.gov |
| Compound III (quinoxaline-based) | PC-3 (Prostate) | 4.11 | tandfonline.comnih.gov |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | nih.gov |
| Compound VIIIc | HCT116 (Colon Carcinoma) | Promising Activity | nih.govnih.gov |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 | researchgate.net |
| 2-hydroxyphenazine-N,N-dioxide (2HF) | B16-F10, MeWo, GL-261 (Malignant cell lines) | Potent anti-proliferative action | tandfonline.com |
The anticancer effects of quinoxaline derivatives are mediated through several distinct mechanisms of action.
Enzyme Inhibition: A primary mechanism is the inhibition of various protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. researchgate.netekb.eg Quinoxalines can act as competitive inhibitors of ATP at the binding sites of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.egnih.gov Another key target is Topoisomerase II (Topo II), an enzyme essential for DNA replication. Certain quinoxaline derivatives inhibit Topo II, leading to DNA damage and triggering cell death in cancer cells. tandfonline.comnih.gov
Apoptosis Induction: Many quinoxaline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com This is often achieved by disrupting the cell cycle, causing it to arrest at specific phases like G2/M or S phase. nih.govtandfonline.com Mechanistically, these compounds can upregulate pro-apoptotic proteins such as p53 and caspases (e.g., caspase-3, caspase-8) while downregulating anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards apoptosis. tandfonline.comnih.gov
Tubulin Polymerization Inhibition: Some quinoxaline derivatives have been identified as microtubule-interfering agents. nih.gov They can inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is necessary for cell division, ultimately leading to cell cycle arrest and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Analysis of Methyl Quinoxaline-5-carboxylate and its Derivatives
The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline core. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy and targeted action. nih.govkit.edu
Influence of Substituent Position and Electronic Effects on Biological Activity
The placement of functional groups on the quinoxaline ring is a critical determinant of biological activity. nih.gov This is starkly illustrated in otoprotection studies, where the position of a single carboxylic acid group leads to vastly different outcomes.
Positional Isomerism: The substitution of a carboxylic acid group at position 5 (Quinoxaline-5-carboxylic acid, Qx28) was found to significantly enhance both the efficacy and potency of the parent quinoxaline molecule in protecting against drug-induced hearing loss. nih.gov In contrast, its positional isomer, quinoxaline-6-carboxylic acid (Qx66), demonstrated only marginal or no protective effects. nih.gov Similarly, a carboxylic acid at position 2 (Qx12) also resulted in different activity levels, underscoring the critical importance of the C-5 position for this specific biological function. nih.gov In other studies on antimycobacterial agents, moving a piperazine (B1678402) substituent from position 6 to 7 resulted in a decrease in activity. mdpi.com
Electronic Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—also play a crucial role, though their impact can vary depending on the targeted biological activity.
Electron-Withdrawing Groups (EWGs): For anticancer activity, the presence of EWGs, such as a nitro group or halogens, at the 6 or 7-position of the quinoxaline ring has been shown to enhance cytotoxicity. mdpi.comnih.govfrontiersin.org In some anticancer derivatives, a para-EWG on an attached phenyl ring was more favorable for activity than an electron-donating group. nih.gov
Electron-Donating Groups (EDGs): Conversely, for other classes of anticancer quinoxalines, the presence of EDGs like a methyl group increased activity, while an EWG decreased it. mdpi.comnih.gov In ASK1 inhibitors, derivatives with dimethyl groups showed moderate activity, whereas those with dibromo groups (EWGs) had the strongest inhibitory effect. nih.gov
This differential impact highlights that the electronic requirements for optimal activity are highly dependent on the specific biological target and mechanism of action.
Steric Effects and Their Impact on Biological Activity
The size and spatial arrangement of substituents, known as steric effects, can significantly influence a molecule's ability to interact with its biological target. In the quinoxaline series, steric hindrance can either enhance or diminish biological activity.
For certain quinoxaline-1,4-di-N-oxide derivatives with antimycobacterial properties, steric factors are clearly at play. One study noted that substituting a phenyl group at the 2-position with a bulkier naphthyl ring led to a twofold decrease in activity, suggesting that excessive bulk is detrimental. nih.gov Similarly, for a series of anticancer quinoxaline-1,4-di-N-oxides, the activity was found to be dependent on the size of the substituent in the carbonyl group at the 2-position, with activity improving in the order: ethyl < isopropyl < tert-butyl < phenyl-ones. core.ac.uknih.govfrontiersin.org This indicates that for this particular scaffold, a larger, more sterically demanding group like a phenyl ring is more favorable than smaller alkyl groups.
These examples demonstrate that optimizing activity requires a careful balance of substituent size to ensure a proper fit within the target's binding site.
Role of Specific Functional Groups (e.g., carboxylate, methyl, halogen)
The specific chemical nature of functional groups attached to the quinoxaline scaffold is a primary determinant of the resulting compound's biological profile.
Carboxylate Group: The carboxylate (or carboxylic acid) group is a key pharmacophore for certain activities. As detailed in the otoprotection studies, a carboxylic acid at the C-5 position is essential for potent protective effects, while its absence or relocation leads to a dramatic loss of activity. nih.gov In other contexts, such as anticancer activity, the presence of a benzoic acid moiety on a quinoxaline-triazole hybrid resulted in potent cytotoxicity. nih.govacs.org Interestingly, masking this carboxylic acid as a methyl ester significantly reduced the activity, suggesting the free acid is crucial for the biological effect in that case as well. nih.govacs.org However, in other anticancer series, replacing an ester group with a hydrazide was found to decrease activity. mdpi.com
Methyl Group: The effect of methyl substitution is highly variable. In the search for otoprotective agents, adding methyl groups to the quinoxaline core did not improve its activity. nih.gov In some anticancer studies, methyl substitution led to moderate or even decreased activity compared to other groups. mdpi.comnih.gov Yet, in another series of anticancer agents, methylquinoxaline derivatives were found to be more potent than their chloroquinoxaline counterparts. nih.gov This variability indicates that the contribution of a methyl group—whether through electronic donation or lipophilic enhancement—is highly context-dependent.
Halogen Group: Halogen substituents can significantly modulate a compound's activity through electronic and physicochemical effects. biointerfaceresearch.com In the development of otoprotective quinoxalines, halo substitution, much like methyl substitution, failed to improve the parent compound's efficacy. nih.gov However, in many other therapeutic areas, halogens are beneficial. For antitrypanosomal and anticancer quinoxaline-1,4-di-N-oxides, the presence of a halo-substituent on the benzene ring generally produces more active compounds. nih.govfrontiersin.org A detailed study on ASK1 inhibitors found that dibromo-substituted derivatives possessed the strongest activity in the series. nih.gov The specific halogen and its position can also be important; one study on anticancer agents found that a chloro substituent yielded higher activity than a bromo group. mdpi.com
Molecular Hybridization and Structural Optimization Strategies
The inherent versatility of the quinoxaline scaffold makes it an excellent platform for structural optimization and molecular hybridization—a strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced activity. researchgate.net
Scaffold Malleability and Library Screening: The quinoxaline structure is considered highly malleable and optimal for medicinal chemistry explorations. nih.gov A primary optimization strategy involves the systematic synthesis and screening of a diverse library of derivatives. For instance, the discovery of quinoxaline-5-carboxylic acid as a potent otoprotective agent was the result of screening a 68-member library, which allowed for a direct comparison of various substitutions and their effects. nih.govnih.gov
Molecular Hybridization: Researchers have successfully employed molecular hybridization to enhance the therapeutic potential of quinoxalines. researchgate.net This approach aims to combine the beneficial features of different molecular fragments to improve efficacy or target multiple pathways. researchgate.net Examples include:
Quinoxaline-Triazole Hybrids: The "click" reaction has been used to synthesize quinoxaline-triazole hybrids, which have shown potent anticancer activity. nih.govacs.org
Indolo[2,3-b]quinoxaline Hybrids: Cyclo-condensation reactions have been used to create indole-quinoxaline hybrids with promising antiviral profiles. nih.gov
These strategies underscore the importance of rational design and chemical synthesis in refining the biological activity of the quinoxaline core to develop new therapeutic agents. kit.edu
Relationship between Physico-chemical Characteristics and Biological Activity
The biological activity of a compound is intrinsically linked to its physico-chemical properties, such as lipophilicity, solubility, and electronic profile, which govern its absorption, distribution, metabolism, and interaction with its target. mdpi.comresearchgate.net
In the quinoxaline series, an initial hypothesis in the otoprotection studies was that increasing the lipophilicity of the parent quinoxaline by adding methyl groups would change its bioavailability and potentially improve activity. nih.gov While this particular strategy did not yield a more potent otoprotective compound, it highlights the consideration of lipophilicity in drug design. nih.gov Ester prodrugs of other drug classes have been shown to possess increased lipophilicity compared to their parent carboxylic acids, which can be a viable strategy to improve pharmacokinetic profiles. researchgate.net
A more direct link between physico-chemical properties and activity is seen with quinoxaline-1,4-di-N-oxide derivatives. Their biological action is often correlated with how readily the N-oxide groups are reduced. This reduction potential, a key physico-chemical characteristic, can lead to the release of reactive oxygen species (ROS), which is a proposed mechanism for their antimycobacterial and antiamoebic effects. nih.gov Therefore, substituents that facilitate this reduction, such as electron-withdrawing groups, are often associated with higher activity in these specific cases.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research. google.com Traditional methods often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can require harsh conditions. google.com Future research should focus on developing novel, more sustainable synthetic routes to Methyl quinoxaline-5-carboxylate.
A key area for exploration is the application of green chemistry principles . This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, microwave-assisted synthesis has been shown to accelerate the formation of quinoxaline derivatives, often leading to higher yields in shorter reaction times. tsijournals.com Investigating such techniques for the specific synthesis of this compound from precursors like methyl 2,3-diaminobenzoate could lead to more efficient and eco-friendly production methods. ambeed.com
Furthermore, the development of one-pot syntheses and the use of recyclable catalysts are promising avenues. google.com A rhodium-catalyzed method has been developed for the formation of ketones from methyl quinoline-8-carboxylate and this compound, demonstrating a pathway for C-O bond activation. acs.orgresearchgate.netresearchgate.netresearchgate.net This highlights the potential for developing novel catalytic systems for the functionalization of the quinoxaline core. The exploration of biocatalysis, using enzymes to carry out specific synthetic steps, also represents a frontier in the green synthesis of this compound.
A patent has described a process for preparing crystalline organic semiconductor materials which lists this compound as a chemical compound involved. google.com Another patent discloses the use of methyltrioxorhenium and hydrogen peroxide in a reaction with this compound, suggesting avenues for oxidation reactions. google.com These existing methods provide a foundation for future innovations in synthetic chemistry.
Future synthetic research could be tabulated as follows:
| Research Area | Focus | Potential Benefits |
| Green Solvents | Replacement of traditional organic solvents with water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, improved safety. |
| Catalysis | Development of novel, reusable, and highly selective catalysts (e.g., metal-organic frameworks, nanocatalysts). | Increased efficiency, lower costs, waste reduction. |
| Energy Sources | Utilization of microwave irradiation, ultrasound, or mechanochemistry. | Faster reactions, lower energy consumption. |
| One-Pot Reactions | Designing multi-step reactions in a single reaction vessel. | Reduced work-up steps, improved atom economy. |
In-depth Mechanistic Studies of Biological Activities and Molecular Interactions
While the broader class of quinoxaline derivatives is known for a wide spectrum of biological activities, including anticancer, and antimicrobial effects, detailed mechanistic studies on this compound are largely unexplored. nih.govnih.govacs.org Future research should aim to elucidate the specific molecular targets and pathways through which this compound and its derivatives exert their biological effects.
For instance, many quinoxaline derivatives function as kinase inhibitors. nih.gov Investigating the inhibitory potential of this compound against a panel of kinases, particularly those implicated in cancer such as VEGFR-2, EGFR, and others, could reveal novel therapeutic targets. nih.govrsc.orgresearchgate.net Apoptosis induction is another common mechanism for quinoxaline-based anticancer agents. nih.gov Studies to determine if this compound or its derivatives can induce apoptosis, and through which signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation), are warranted. rsc.org
Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective analogs. mdpi.com Systematic modifications of the methyl ester group and substitutions on the quinoxaline ring, followed by biological evaluation, will provide valuable insights.
Key areas for mechanistic investigation are summarized in the table below:
| Research Focus | Experimental Approaches | Potential Outcomes |
| Target Identification | Proteomics, affinity chromatography, enzymatic assays. | Discovery of specific protein targets. |
| Pathway Analysis | Western blotting, qPCR, reporter gene assays. | Elucidation of signaling pathways modulated by the compound. |
| Structure-Activity Relationship (SAR) | Synthesis of analog libraries, biological screening. | Identification of key structural features for activity. |
| Binding Mode Analysis | X-ray crystallography, NMR spectroscopy of compound-protein complexes. | Detailed understanding of molecular interactions. |
Computational Drug Design and in silico Screening for New Derivations
Computational methods are powerful tools for accelerating the drug discovery process. Future research on this compound should leverage in silico techniques to design and screen for new derivatives with enhanced biological activities.
Molecular docking studies can predict the binding modes of this compound and its analogs within the active sites of known biological targets, such as various kinases or other enzymes. rsc.orgnih.gov This can help in prioritizing compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinoxaline derivatives with their biological activities. mdpi.com Such models can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of new compounds. nih.govresearchgate.netjapsonline.com In silico tools can predict these properties for virtual derivatives of this compound, helping to identify candidates with favorable pharmacokinetic profiles and reduced potential for toxicity. rsc.orgnih.gov
The following table outlines computational approaches for future research:
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predicting binding affinity and orientation in target proteins. | Identification of potential biological targets and lead compounds. |
| QSAR | Correlating chemical structure with biological activity. | Guiding the design of more potent analogs. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-target complex. | Understanding the stability of interactions and conformational changes. |
| ADMET Prediction | Assessing drug-like properties and potential toxicity. | Selection of candidates with favorable pharmacokinetic profiles. |
Investigation of Advanced Material Applications
The quinoxaline core is not only important in medicinal chemistry but also in materials science. Quinoxaline derivatives have been investigated for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) . google.comrsc.orgnih.gov They can be used as electron-transporting materials, host materials for phosphorescent emitters, or as thermally activated delayed fluorescence (TADF) emitters. google.comrsc.orgnih.gov
Future research should explore the potential of this compound and its derivatives in this area. The ester functionality provides a site for further chemical modification, allowing for the fine-tuning of electronic and photophysical properties. For example, the synthesis of oligomers or polymers incorporating the this compound unit could lead to new materials with tailored charge transport and luminescent properties.
Quinoxaline derivatives have also been explored as organic semiconductors and in the development of dyes and chemically controllable switches . nih.gov The specific properties of this compound in these contexts remain to be investigated.
Potential material science applications are highlighted below:
| Application Area | Research Focus | Potential Impact |
| OLEDs | Synthesis and characterization of new derivatives as emitters or charge-transport materials. | Development of more efficient and stable display and lighting technologies. |
| Organic Semiconductors | Investigation of charge mobility and film-forming properties. | Creation of new materials for transistors and solar cells. |
| Sensors | Design of derivatives that exhibit changes in optical or electronic properties upon binding to specific analytes. | Development of novel chemical sensors. |
Translational Research and Preclinical Development
For promising derivatives of this compound identified through the aforementioned research, the ultimate goal is translation into clinical applications. This requires a focused effort on preclinical development.
Once a lead compound is identified with potent and selective biological activity and favorable in silico ADMET properties, further preclinical studies are necessary. This includes in vitro testing in more complex models, such as 3D cell cultures and co-culture systems, to better mimic the in vivo environment.
Subsequently, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of the lead compound. For instance, if a derivative shows potent anticancer activity, its effect on tumor growth would be assessed in xenograft models. nih.gov A study on a quinoxaline-based survivin inhibitor showed effective tumor growth suppression in a PC-3 xenograft model. nih.gov
The development of suitable formulations to ensure adequate bioavailability and stability of the compound is another critical aspect of preclinical research. While a specific preclinical study on S 17092, a prolyl-endopeptidase inhibitor, is noted, and this compound is listed as a related product, direct preclinical data on the latter is not available. glpbio.com
The path to clinical translation is summarized in the table below:
| Stage | Key Activities | Goal |
| Lead Optimization | Further chemical modification to improve potency, selectivity, and ADMET properties. | Identification of a preclinical candidate. |
| In Vivo Efficacy | Testing in relevant animal models of disease. | Demonstration of therapeutic effect. |
| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion in animal models. | Understanding the drug's behavior in the body. |
| Toxicology | Assessing potential adverse effects in animal studies. | Establishing a safety profile. |
| Formulation Development | Creating a stable and bioavailable dosage form. | Preparation for clinical trials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
